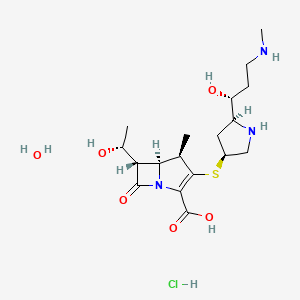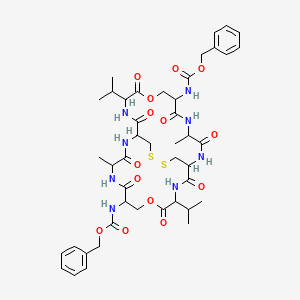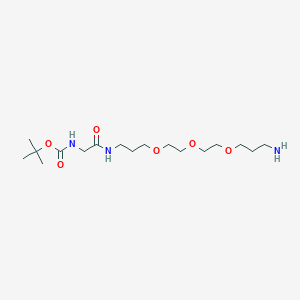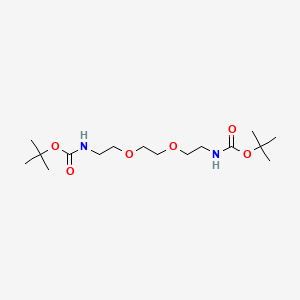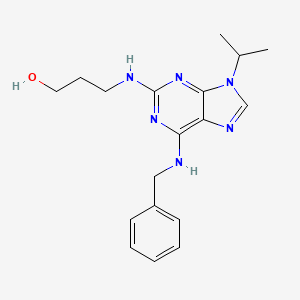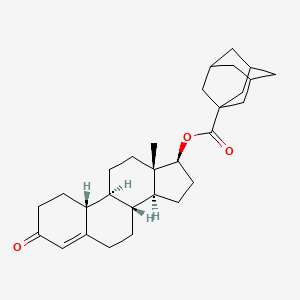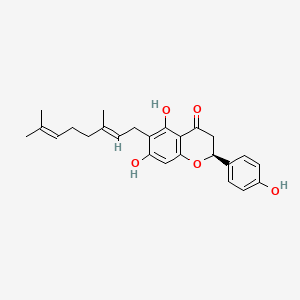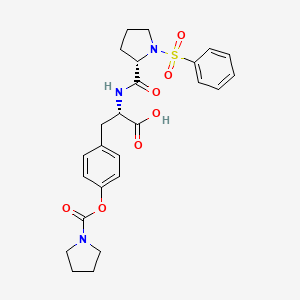
Bisazir
Übersicht
Beschreibung
Bisazir is a compound with the molecular formula C5H12N3PS . It is also known by other names such as P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C5H12N3PS . The exact mass of this compound is 177.04895557 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, it’s known that this compound can undergo changes under certain conditions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.21 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 245.3±23.0 °C at 760 mmHg, and a flash point of 102.2±22.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Tsetse-Fliegen-Bekämpfung
Bisazir wurde als praktischer Chemosterilisator zur Bekämpfung von Tsetse-Fliegen (Glossina spp.) bewertet. Laborversuche zeigten, dass es sowohl männliche als auch weibliche Tsetse-Fliegen wirksam sterilisiert. Expositionszeiten von nur wenigen Minuten reichten aus, um die Fruchtbarkeit der Weibchen oder die Fruchtbarkeit der Männchen zu reduzieren, was es zu einem potenziellen Werkzeug zur Sterilisierung von Tsetse-Fliegen macht, die im Feld in Fallen gelockt werden .
Bekämpfung invasiver Wirbeltiere
Forschungen deuten darauf hin, dass this compound bei der Steril-Männchen-Freilassungsmethode zur Bekämpfung invasiver Wirbeltiere eingesetzt werden könnte. Insbesondere wurde es auf seine Wirksamkeit bei der Induktion von männlicher Sterilität beim Amerikanischen Ochsenfrosch (Lithobates catesbeianus) untersucht, einer weit verbreiteten invasiven Wasserart .
Überwachung der Wasserqualität
Es wurde eine analytische Methode entwickelt, um die Konzentration von this compound in Wasser zu quantifizieren. Diese Methode stellt sicher, dass this compound nicht in behandeltem Abwasser verbleibt, das aus Sterilisationsanlagen abgeleitet wird, was besonders relevant für die Umweltüberwachung und die Bewertung der Wasserqualität ist .
Wirkmechanismus
Target of Action
Bisazir, also known as P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide, is primarily targeted towards the reproductive system of organisms, particularly insects . It is used as a chemosterilant, causing reproductive sterility . The primary targets are the sperm cells of male organisms .
Mode of Action
This compound is an aziridinyl compound with genotoxic effects related to its alkylating properties . It interacts with its targets by inducing DNA fragmentation in sperm cells, which subsequently leads to sterility .
Biochemical Pathways
Its mode of action suggests that it interferes with the normal dna replication and repair mechanisms in the sperm cells, leading to fragmentation and subsequent sterility .
Pharmacokinetics
It is known that this compound can be administered through injection, as demonstrated in studies on the american bullfrog .
Result of Action
The primary result of this compound’s action is the induction of sterility in male organisms. Studies have shown that injecting this compound causes significant fragmentation in the sperm of organisms like the American bullfrog and Anopheles albimanus mosquitoes . This fragmentation prevents the normal fertilization process, leading to sterility .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the sensitivity of organisms to this compound was tested in different temperature conditions, ranging from 12 to 20°C . It was found that this compound is somewhat unstable and volatile, losing a significant portion of its weight over time . Even with this instability, sufficient active ingredient remained over a long enough period for it to be considered as a practical means of sterilizing certain species in the field .
Biochemische Analyse
Biochemical Properties
Bisazir is known for its genotoxic effect related to its alkylating properties . It interacts with DNA, causing fragmentation in sperm cells, which subsequently induces sterility
Cellular Effects
This compound has a significant impact on various types of cells. For instance, in the American bullfrog (Lithobates catesbeianus), injecting this compound causes significant fragmentation in the sperm . This indicates that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA, leading to fragmentation in sperm cells and subsequent sterility . This suggests that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows temporal effects. As a crystalline solid, it loses only 5% of its weight in a moving air stream over 12 days . Even in relatively still air, this compound absorbed onto cellulose fibre discs loses 70% of its weight at 20°C and 80% at 30°C in 24 days . This indicates the product’s stability, degradation, and potential long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in adult male American bullfrogs, individuals were caught and injected with a dose of 0, 12.5, 25, 50, 100 mg/kg this compound to induce DNA fragmentation in sperm cells and subsequent sterility . The results indicate that injecting 50 mg/kg this compound causes significant fragmentation in the sperm .
Transport and Distribution
Given its volatility and the fact that it can be absorbed onto various surfaces , it is likely that this compound interacts with certain transporters or binding proteins.
Eigenschaften
IUPAC Name |
N-[bis(aziridin-1-yl)phosphinothioyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N3PS/c1-6-9(10,7-2-3-7)8-4-5-8/h2-5H2,1H3,(H,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPKARLAFLAVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNP(=S)(N1CC1)N2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057967 | |
| Record name | Bisazir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13687-09-7 | |
| Record name | Bisazir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013687097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisazir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISAZIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXL934H392 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bisazir induce sterility?
A1: this compound [P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide] acts as an alkylating agent, causing DNA damage in reproductive cells. This damage primarily targets actively dividing cells, such as sperm and eggs, leading to sterility by disrupting cell division and preventing the formation of viable gametes [, , , ].
Q2: What is the chemical structure of this compound?
A2: this compound (P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide) possesses the following structure:
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C5H13N4PS, and its molecular weight is 192.25 g/mol.
Q4: What are the potential applications of this compound in pest control?
A4: this compound has been investigated as a potential chemosterilant for various pests, including:
- Sea Lampreys: Studies have explored this compound's potential in controlling sea lamprey populations through sterile-male-release programs in the Great Lakes [, , , ].
- Boll Weevils: Research has shown this compound's effectiveness in sterilizing Boll Weevils, making it a candidate for population control programs in cotton fields [, , , ].
- Mosquitoes: this compound effectively sterilized both male and female Culex quinquefasciatus mosquitoes, highlighting its potential for mosquito population control [].
- Tsetse Flies: Studies have evaluated this compound's use in autosterilizing systems for tsetse flies, which are vectors of sleeping sickness [, , ].
- Other Insect Pests: this compound has also demonstrated sterilizing effects on other insect species, including bed bugs (Cimex hemipterus) [], Diacrisia obliqua moths [], and stable flies (Stomoxys calcitrans) [], suggesting broader applicability in pest control.
Q5: What are the known toxicological effects of this compound?
A8: While this compound shows promise as a chemosterilant, its potential environmental impact needs careful consideration. A study on American bullfrogs (Lithobates catesbeianus) revealed a NOEC (No Observed Effect Concentration) of 1 mg/L for Daphnia magna reproduction, highlighting the need for further research on its ecotoxicological effects [].
Q6: What analytical methods are used to detect and quantify this compound?
A9: Researchers have developed liquid chromatography (LC) methods for quantifying this compound concentrations in water samples []. This method enables the monitoring of this compound levels in treated effluents, ensuring environmental safety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



